SAR405 Demonstrates Superior Biochemical Potency Against VPS34 Relative to VPS34-IN1 and PIK-III
SAR405 exhibits an IC50 of 1.2 nM and a Kd of 1.5 nM against recombinant human Vps34 in biochemical assays [1][2]. In direct comparison, VPS34-IN1 shows an IC50 of 25 nM in the same assay format [2], while PIK-III (VPS34-IN2) demonstrates an IC50 of 18 nM [3]. This represents an approximately 20-fold higher potency for SAR405 compared to VPS34-IN1 and a 15-fold higher potency compared to PIK-III.
| Evidence Dimension | Biochemical potency (IC50) against Vps34 |
|---|---|
| Target Compound Data | IC50 = 1.2 nM; Kd = 1.5 nM |
| Comparator Or Baseline | VPS34-IN1: IC50 = 25 nM; PIK-III: IC50 = 18 nM |
| Quantified Difference | SAR405 is ~20-fold more potent than VPS34-IN1 and ~15-fold more potent than PIK-III |
| Conditions | Recombinant human Vps34-Vps15 complex; phosphorylation of PtdIns substrate; 32P-radioactive kinase assay |
Why This Matters
Higher biochemical potency enables lower compound usage, reduces off-target risk at effective concentrations, and improves assay sensitivity in target engagement studies.
- [1] Ronan B, Flamand O, Vescovi L, et al. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy. Nat Chem Biol. 2014;10(12):1013-1019. doi:10.1038/nchembio.1681 View Source
- [2] Bago R, Malik N, Munson MJ, et al. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochem J. 2014;463(3):413-427. doi:10.1042/BJ20140889 View Source
- [3] Dowdle WE, Nyfeler B, Nagel J, et al. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo. Nat Cell Biol. 2014;16(11):1069-1079. doi:10.1038/ncb3053 View Source
